molecular formula C28H25NO2 · C4H11N B612929 N-alpha-Trityl-D-phenylalanine diethylammonium salt CAS No. 273747-93-6

N-alpha-Trityl-D-phenylalanine diethylammonium salt

Cat. No.: B612929
CAS No.: 273747-93-6
M. Wt: 480.65
InChI Key:
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Description

“N-alpha-Trityl-D-phenylalanine diethylammonium salt” is a chemical compound with the molecular formula C32H36N2O2 . It is categorized under D-Amino Acids . It is widely used in scientific research due to its versatile properties, making it valuable for studying protein structures and designing new drugs.


Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI key BSLKHJZVHGFJPR-UFTMZEDQSA-N . The IUPAC name for this compound is N-ethylethanamine; (2R)-3-phenyl-2-(tritylamino)propanoic acid .


Chemical Reactions Analysis

Trityl cations have been applied as neutral Lewis acids in different chemical reactions . Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 480.64 . It is recommended to store this compound at -20°C .

Properties

IUPAC Name

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLKHJZVHGFJPR-UFTMZEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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